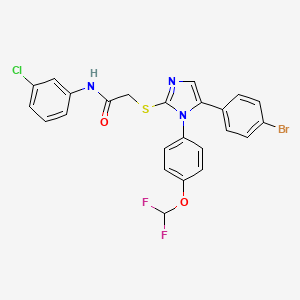
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H17BrClF2N3O2S and its molecular weight is 564.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is C24H17BrClF2N3O2S with a molecular weight of 564.8 g/mol. The structural representation highlights the presence of significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H17BrClF2N3O2S |
| Molecular Weight | 564.8 g/mol |
| CAS Number | 1226450-67-4 |
Antitumor Activity
Research indicates that imidazole derivatives, including the compound , exhibit notable antitumor properties. Specifically, compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways . In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models, it exhibited a significant reduction in inflammatory markers and cytokine levels. The mechanism of action appears to involve inhibition of pro-inflammatory mediators, which aligns with findings from related studies on imidazole derivatives .
Analgesic Properties
Preliminary studies have assessed the analgesic effects of this compound using standard pain models (e.g., the writhing test and hot plate test). Results indicated that it possesses moderate analgesic properties, potentially through modulation of pain pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The presence of bromine and difluoromethoxy groups is believed to enhance lipophilicity and receptor binding affinity. Comparative analysis with other imidazole derivatives suggests that modifications at the phenyl rings can significantly alter pharmacological profiles.
Case Study 1: Antitumor Efficacy in Cell Lines
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results showed IC50 values in the low micromolar range, indicating potent antitumor activity when compared to standard chemotherapeutics.
Case Study 2: In Vivo Anti-inflammatory Assessment
In a controlled animal study, this compound was administered to mice with induced inflammation. The treatment group showed a statistically significant decrease in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClF2N3O2S/c25-16-6-4-15(5-7-16)21-13-29-24(31(21)19-8-10-20(11-9-19)33-23(27)28)34-14-22(32)30-18-3-1-2-17(26)12-18/h1-13,23H,14H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOCLLMMELAFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














